molecular formula C11H5F2NO4S B1684600 (5E)-5-[(2,2-Difluoro-1,3-benzodioxol-5-YL)methylene]-1,3-thiazolidine-2,4-dione CAS No. 648449-76-7

(5E)-5-[(2,2-Difluoro-1,3-benzodioxol-5-YL)methylene]-1,3-thiazolidine-2,4-dione

Cat. No. B1684600
CAS RN: 648449-76-7
M. Wt: 285.23 g/mol
InChI Key: SRLVNYDXMUGOFI-YWEYNIOJSA-N
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Description

Phosphatidylinositol 3-kinase (PI3K) catalyzes the phosphorylation of PI at the three position of the inositol ring to produce the second messengers PtdIns-(3,4)-P2 and PtdIns-(3,4,5)-P3.1,2,3 PI3Kγ is a class 1B PI3K that is composed of a p110 catalytic subunit and a p101 or p84 regulatory subunit, whereas PI3Kα, β, and δ are class 1A enzymes composed of p110 and p85 subunits. AS-604850 is a selective, ATP-competitive inhibitor of PI3Kγ with IC50 values of 0.25, >20, >20, and 4.5 µM for the human recombinant γ, δ, β, and α isoforms, respectively. AS-604850 inhibited MCP-1-mediated monocyte chemotaxis with an IC50 value of 21 µM and reduced RANTES-induced peritoneal neutrophil recruitment in a murine model of leukocyte chemotaxis with an ED50 value of 42.4 mg/kg.
AS-604850 is a selective PI3Kγ inhibitor, which significantly reduced the number of infiltrated leukocytes in the CNS and ameliorated the clinical symptoms of EAE mice. Treatment with this PI3Kγ inhibitor enhanced myelination and axon number in the spinal cord of EAE mice. PI3Kγ contributes to development of autoimmune CNS inflammation and that PI3Kγ blockade may provide a great potential for treating patients with MS.

Scientific Research Applications

Anticancer Activity

The compound and its derivatives have shown potential in cancer research. A study synthesized derivatives of 5-[(1H-indol-3-yl)methylene]thiazolidine-2,4-dione, exhibiting anticancer activity against various cancer cells. These compounds, particularly those with benzyl at the 1-position of indole, displayed similar anticancer activity to 5-Fluorouracil over the test cancer cells, with higher activity against A549 and HCT116 (IC50 value lower than 30 μM) (Li Zi-cheng, 2013).

Antimicrobial Activity

Another significant area of application is in antimicrobial research. Studies have shown that N-substituted derivatives of 5-arylidene-thiazolidine-2,4-diones possess antimicrobial properties. Some derivatives displayed modest to good antibacterial activity against various bacterial strains and moderate to very good activity against Candida albicans (A. Stana et al., 2014).

α-Glucosidase Inhibition

In diabetes research, certain derivatives have been identified as α-glucosidase inhibitors. A series of 5-benzylidene-1,3-thiazolidine-2,4-dione derivatives were synthesized and tested, with some showing significant inhibitory concentration against α-glucosidase, suggesting potential for development as antidiabetic agents (Divakara Laxman Somayajulu Nori et al., 2014).

Corrosion Inhibition

Thiazolidinedione derivatives have also been investigated for their application in corrosion inhibition. Studies have indicated their efficiency as inhibitors for mild steel corrosion in acidic solutions. The inhibition efficiency of these inhibitors increased with concentration, and they were found to be mixed-type inhibitors (M. Yadav et al., 2015).

properties

IUPAC Name

(5Z)-5-[(2,2-difluoro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F2NO4S/c12-11(13)17-6-2-1-5(3-7(6)18-11)4-8-9(15)14-10(16)19-8/h1-4H,(H,14,15,16)/b8-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLVNYDXMUGOFI-YWEYNIOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=C3C(=O)NC(=O)S3)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1/C=C\3/C(=O)NC(=O)S3)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501018069
Record name (5Z)-5-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501018069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[(2,2-Difluoro-1,3-benzodioxol-5-YL)methylene]-1,3-thiazolidine-2,4-dione

CAS RN

1287781-75-2, 648449-76-7
Record name (5Z)-5-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501018069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2,2-Difluoro-benzo[1,3]dioxol-5-ylmethylene)-thiazolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5E)-5-[(2,2-Difluoro-1,3-benzodioxol-5-YL)methylene]-1,3-thiazolidine-2,4-dione
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(5E)-5-[(2,2-Difluoro-1,3-benzodioxol-5-YL)methylene]-1,3-thiazolidine-2,4-dione
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(5E)-5-[(2,2-Difluoro-1,3-benzodioxol-5-YL)methylene]-1,3-thiazolidine-2,4-dione
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(5E)-5-[(2,2-Difluoro-1,3-benzodioxol-5-YL)methylene]-1,3-thiazolidine-2,4-dione
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(5E)-5-[(2,2-Difluoro-1,3-benzodioxol-5-YL)methylene]-1,3-thiazolidine-2,4-dione
Reactant of Route 6
(5E)-5-[(2,2-Difluoro-1,3-benzodioxol-5-YL)methylene]-1,3-thiazolidine-2,4-dione

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